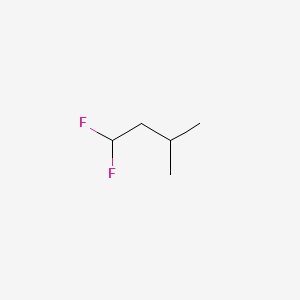
1,1-Difluoro-3-methylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Difluoro-3-methylbutane is an organic compound belonging to the class of alkanes It is characterized by the presence of two fluorine atoms attached to the first carbon atom and a methyl group attached to the third carbon atom in a butane chain
準備方法
Synthetic Routes and Reaction Conditions
1,1-Difluoro-3-methylbutane can be synthesized through several methods. One common approach involves the fluorination of 3-methylbutane using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents facilitate the replacement of hydrogen atoms with fluorine atoms under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using similar reagents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the desired product .
化学反応の分析
Types of Reactions
1,1-Difluoro-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products with different functional groups replacing the fluorine atoms.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of hydrocarbons with reduced fluorine content.
科学的研究の応用
1,1-Difluoro-3-methylbutane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,1-difluoro-3-methylbutane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the reactivity and stability of the compound, affecting its interactions with other molecules. The pathways involved may include nucleophilic substitution, where the fluorine atoms are replaced by other nucleophiles .
類似化合物との比較
Similar Compounds
- 1,1-Difluoroethane
- 1,1-Difluoropropane
- 1,1-Difluorobutane
Comparison
1,1-Difluoro-3-methylbutane is unique due to the presence of a methyl group on the third carbon atom, which can influence its reactivity and physical properties compared to other difluoroalkanes. The position of the fluorine atoms and the methyl group can affect the compound’s boiling point, solubility, and chemical behavior .
特性
CAS番号 |
53731-22-9 |
|---|---|
分子式 |
C5H10F2 |
分子量 |
108.13 g/mol |
IUPAC名 |
1,1-difluoro-3-methylbutane |
InChI |
InChI=1S/C5H10F2/c1-4(2)3-5(6)7/h4-5H,3H2,1-2H3 |
InChIキー |
GLBJEBQCIZKKHA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


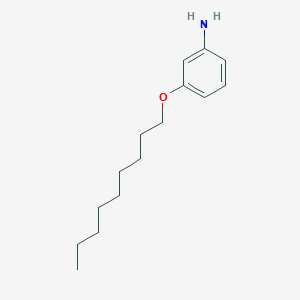

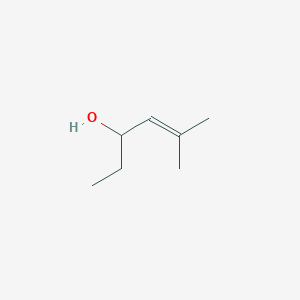
![Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B14640435.png)
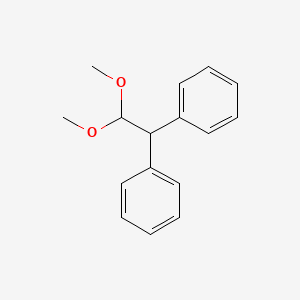
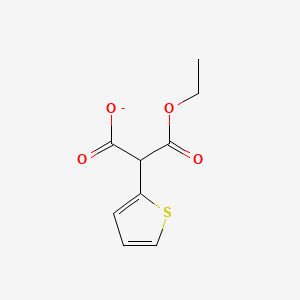
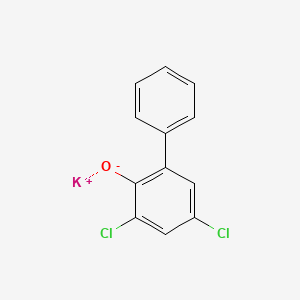
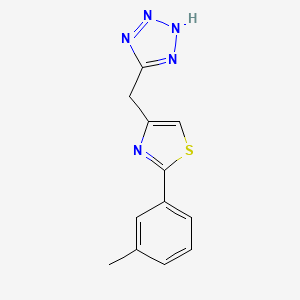
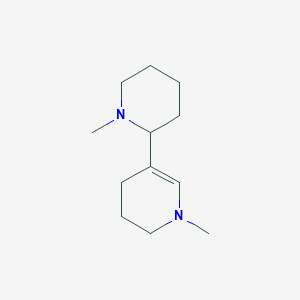
![1,1'-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one)](/img/structure/B14640473.png)

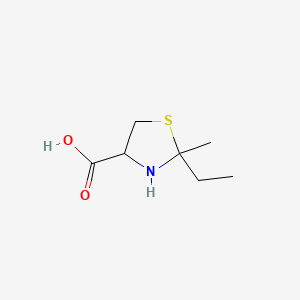

![5-[(2-Aminoethyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14640504.png)
